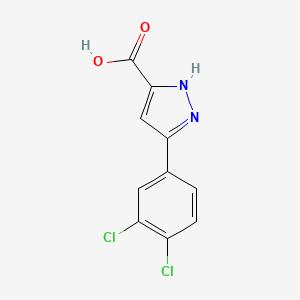

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of various pyrazole derivatives from 1H-pyrazole-3-carboxylic acid has been reported, where the acid chloride is reacted with different nucleophiles such as hydroxylamines, carbazates, and aminopyridines to yield corresponding carboxamides and carbohydrazides . These methods could potentially be adapted for the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and MS, alongside crystallographic techniques . These studies reveal the geometry, conformation, and intermolecular interactions within the crystal lattice. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using X-ray diffraction, showing a triclinic space group and specific bond angles and lengths . Similar analysis could be expected for the compound of interest.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, substitution, and cyclization reactions. The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's physical and chemical properties . The choice of reagents and reaction conditions can lead to the formation of diverse products, as demonstrated in the synthesis of N-substituted carboxamides and carbohydrazides from pyrazole carboxylic acid chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in some pyrazole derivatives, can affect the compound's crystal packing and stability . Theoretical calculations, such as density functional theory (DFT), can predict properties like HOMO-LUMO energy gaps, which are indicative of a compound's chemical reactivity and potential for nonlinear optical activity . These computational studies complement experimental findings and can be used to infer the properties of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemical Synthesis and Characterization

- The chemical synthesis of related pyrazole derivatives, including the synthesis and characterization of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, reveals important information about the structural and conformational characteristics of similar compounds (Kumarasinghe, Hruby, & Nichol, 2009).

- The synthesis of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid and their structural characterization provide insights into the chemical properties of similar pyrazole compounds (Kasımoğulları & Arslan, 2010).

Molecular and Crystal Structure Analysis

- The crystallographic analysis of related pyrazole derivatives, like the study of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, aids in understanding the molecular and crystal structures of such compounds (Alaşalvar et al., 2014).

Potential Applications in Organic Chemistry

- The synthesis and reactions of various pyrazole-3-carboxylic acid derivatives, like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates, demonstrate the compound's versatility in organic synthesis (Korkusuz & Yıldırım, 2010).

Antibacterial Activity Studies

- Research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid indicates the potential antibacterial properties of these compounds, highlighting their relevance in medicinal chemistry (Bildirici, Şener, & Tozlu, 2007).

Nonlinear Optical Materials

- A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates showcases their potential as nonlinear optical (NLO) materials, opening up avenues for their use in photonic and optoelectronic applications (Chandrakantha et al., 2013).

properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLNOKUDBRHUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404689 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

276684-04-9 |

Source

|

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)